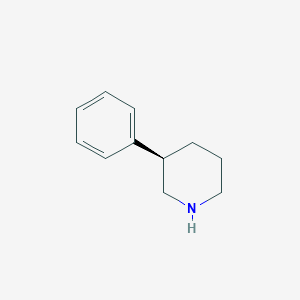

(R)-3-Phenylpiperidine

描述

Structure

3D Structure

属性

IUPAC Name |

(3R)-3-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYBILDYPCVNMU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430461-56-6 | |

| Record name | 430461-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-3-Phenylpiperidine: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of (R)-3-Phenylpiperidine, a key chiral intermediate in the development of various pharmaceutical agents, including the PARP inhibitor Niraparib. This document outlines prominent synthetic methodologies, including asymmetric synthesis and chiral resolution, and provides a thorough summary of its spectroscopic and physical characterization data.

Introduction

This compound is a chiral amine of significant interest in medicinal chemistry due to its presence as a core structural motif in a number of biologically active compounds. The precise stereochemical orientation of the phenyl group at the 3-position of the piperidine ring is often crucial for therapeutic efficacy and selectivity. Consequently, robust and efficient methods for the enantioselective synthesis and rigorous characterization of this compound are of paramount importance for the pharmaceutical industry.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which creates the desired stereocenter in a controlled manner, and the resolution of a racemic mixture of 3-phenylpiperidine.

Asymmetric Synthesis

One notable method for the asymmetric synthesis of 3-substituted piperidines involves a Rhodium-catalyzed asymmetric reductive Heck reaction. This approach utilizes a chiral phosphine ligand to induce enantioselectivity in the coupling of an arylboronic acid with a dihydropyridine derivative, which is subsequently reduced to the corresponding piperidine.

dot

Caption: Asymmetric synthesis of this compound.

Chiral Resolution of Racemic 3-Phenylpiperidine

A common and industrially scalable method for obtaining this compound is through the resolution of a racemic mixture of 3-phenylpiperidine. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the desired enantiomer.

A widely used resolving agent is a derivative of tartaric acid, such as di-p-toluoyl-D-tartaric acid or di-p-methylbenzoyl tartaric acid.[1]

dot

Caption: Chiral resolution of 3-Phenylpiperidine.

Experimental Protocols

Synthesis of Racemic 3-Phenylpiperidine via Grignard Reaction and Reduction

This protocol describes a common method to produce the racemic starting material for chiral resolution.

Step 1: Grignard Reaction An N-protected 3-piperidone is reacted with a phenylmagnesium halide (e.g., phenylmagnesium bromide) in an appropriate solvent like tetrahydrofuran (THF) to yield the corresponding 3-hydroxy-3-phenylpiperidine derivative.[1]

Step 2: Dehydration The tertiary alcohol from the previous step is dehydrated under acidic conditions to form the corresponding tetrahydropyridine derivative.

Step 3: Reduction The double bond of the tetrahydropyridine is reduced, for example, through catalytic hydrogenation using a palladium catalyst, to yield N-protected 3-phenylpiperidine.[1]

Step 4: Deprotection The N-protecting group is removed under appropriate conditions to afford racemic 3-phenylpiperidine.[1]

Chiral Resolution of (±)-3-Phenylpiperidine

Protocol:

-

Dissolve racemic 3-phenylpiperidine in a suitable solvent, such as ethyl acetate.

-

Add a solution of a chiral resolving agent, for example, di-p-methylbenzoyl tartaric acid, in the same solvent.[1]

-

Stir the mixture to allow for the formation of diastereomeric salts.

-

Allow the solution to stand, often at a reduced temperature, to induce the crystallization of the less soluble diastereomeric salt.

-

Collect the crystalline salt by filtration. This salt will be enriched in one of the enantiomers.

-

To improve enantiomeric purity, the collected salt can be recrystallized from a suitable solvent.

-

Treat the purified diastereomeric salt with a base (e.g., sodium hydroxide solution) to liberate the free this compound.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The following table summarizes the key characterization data. Note that spectroscopic data (NMR, IR, MS) for the (R)- and (S)-enantiomers are identical. The primary distinguishing characteristic is the sign of the optical rotation.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol [2] |

| Appearance | Solid |

| Melting Point | 142-143 °C[3] |

| Boiling Point | 263.183 °C at 760 mmHg[3] |

| Spectroscopic Data | Details |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ: 7.30-7.16 (m, 5H), 3.13-2.95 (m, 4H)[1] |

| ¹³C NMR | Data for the racemate is available on PubChem and is expected to be identical for the (R)-enantiomer. |

| FT-IR | Characteristic peaks for N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending are expected. Vapor phase IR data for the racemate is available on PubChem. |

| Mass Spectrometry (GC-MS) | The mass spectrum for the racemate is available on PubChem and is expected to be identical for the (R)-enantiomer. |

| Chiral Analysis | Details |

| Optical Rotation | Specific rotation value is a critical parameter for confirming the enantiomeric identity. The sign of rotation distinguishes the (R) and (S) enantiomers. |

| Chiral HPLC | A suitable chiral stationary phase can be used to separate the enantiomers and determine the enantiomeric excess (ee) of the synthesized product. |

dot

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis and thorough characterization of this key chiral intermediate are critical steps in the advancement of novel therapeutics.

References

(R)-3-Phenylpiperidine mechanism of action in CNS

An In-depth Technical Guide on the Core Mechanism of Action of (R)-3-Phenylpiperidine in the Central Nervous System

Introduction

This compound serves as a foundational scaffold for a diverse range of centrally acting therapeutic agents. While direct pharmacological data on the unsubstituted this compound is not extensively reported in the scientific literature, a comprehensive understanding of its mechanism of action can be inferred from the detailed characterization of its numerous derivatives.[1] This technical guide provides an in-depth analysis of the core mechanisms of action of compounds based on the 3-phenylpiperidine structure, with a focus on their interactions with key CNS targets, including dopamine receptors, sigma receptors, and NMDA receptors. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Dopamine Receptor Modulation

A primary and extensively studied mechanism of action for 3-phenylpiperidine derivatives is the modulation of dopamine D2 receptors. These compounds exhibit a range of activities from partial agonism to antagonism, often with stereospecific effects.

The Case of 3-PPP: A Prototypical Dopamine Receptor Modulator

3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) is a key derivative that demonstrates the complex dopaminergic pharmacology of this class. 3-PPP is a partial agonist at the D2 receptor and also interacts with sigma receptors.[2] Its enantiomers have distinct pharmacological profiles:

-

(+)-3-PPP: Acts as an agonist at both presynaptic and postsynaptic D2 receptors.[2]

-

(-)-3-PPP (Preclamol): Displays a unique profile as a presynaptic D2 receptor agonist and a postsynaptic D2 receptor antagonist, which has been explored for potential antipsychotic applications.[2]

OSU-6162: A Dopamine Stabilizer

(-)-OSU6162, a substituted (S)-3-phenylpiperidine, is another important derivative with a unique "dopamine-stabilizing" profile.[3] It exhibits low affinity for the dopamine D2 receptor family and functions as a very low-efficacy partial agonist, which in many in vivo contexts behaves as a neutral antagonist.[3][4] Studies have also suggested that OSU-6162 can exert allosteric effects at the D2 receptor.[4]

Quantitative Data: Dopamine Receptor Binding Affinities

The following table summarizes the binding affinities of key 3-phenylpiperidine derivatives for dopamine receptors.

| Compound | Receptor | Species | Ki (nM) | Reference Assay |

| (-)-OSU6162 | Dopamine D2 | Rhesus Monkey | Moderate Affinity | PET with [11C]raclopride |

| (+)-3-PPP | Dopamine D2 | - | High Affinity | Radioligand Binding |

| (-)-3-PPP | Dopamine D2 | - | High Affinity | Radioligand Binding |

Note: Specific Ki values for OSU-6162 and 3-PPP enantiomers at dopamine receptors require consulting the primary literature cited in the search results for precise figures.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptors

Objective: To determine the binding affinity of a test compound (e.g., a 3-phenylpiperidine derivative) for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells).

-

Radioligand, such as [3H]spiperone or [3H]raclopride.

-

Test compound at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

In a series of microcentrifuge tubes, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

-

Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold incubation buffer to remove any non-specifically trapped radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Dopaminergic synapse showing the dual action of (-)-3-PPP.

Caption: Workflow for a typical radioligand binding assay.

Sigma Receptor Interaction

Several 3-phenylpiperidine derivatives exhibit high affinity for sigma receptors, which are intracellular chaperone proteins primarily located at the endoplasmic reticulum.

3-PPP as a Sigma Receptor Agonist

3-PPP is a mixed sigma-1 and sigma-2 receptor agonist.[2] The (+)-enantiomer is particularly noted for its activity at sigma receptors.[2] This interaction may contribute to the complex psychopharmacological profile of these compounds, potentially influencing neuronal signaling and plasticity.

Quantitative Data: Sigma Receptor Binding Affinities

| Compound | Receptor | Ki (nM) | Reference |

| (+)-3-PPP | Sigma-1 | High Affinity | [2] |

| (+)-3-PPP | Sigma-2 | High Affinity | [2] |

Note: For precise Ki values, the primary literature should be consulted.

Experimental Protocol: 3H-Pentazocine Binding Assay for Sigma-1 Receptors

Objective: To determine the affinity of a test compound for the sigma-1 receptor.

Materials:

-

Rodent brain homogenates (e.g., guinea pig brain, which has a high density of sigma-1 receptors).

-

Radioligand: --INVALID-LINK---pentazocine.

-

Non-specific binding control: A high concentration of unlabeled (+)-pentazocine or haloperidol.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Other materials as described in the dopamine D2 receptor binding assay protocol.

Procedure:

-

Prepare brain homogenates and resuspend in incubation buffer.

-

Set up assay tubes with the brain homogenate, --INVALID-LINK---pentazocine, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

-

Incubate the samples, typically at 37°C for a specified time (e.g., 90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (often pre-soaked in a solution like polyethylenimine to reduce non-specific binding).

-

Wash the filters with ice-cold buffer.

-

Quantify radioactivity by scintillation counting.

-

Analyze the data to determine the IC50 and calculate the Ki using the Cheng-Prusoff equation, as described previously.

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway for Sigma-1 receptor activation.

NMDA Receptor Antagonism

The phenylpiperidine scaffold is also present in compounds that act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity. While not the primary mechanism for all 3-phenylpiperidine derivatives, it represents another avenue of CNS activity for this structural class.

Phenylpiperidines as NMDA Receptor Ligands

Certain derivatives of phenylpiperidine have been identified as potent antagonists of the NMDA receptor, particularly at the NR1/NR2B subtype.[5][6] This activity is of interest for conditions involving excitotoxicity, such as stroke, and for certain psychiatric and neurodegenerative disorders.

Quantitative Data: NMDA Receptor Activity

Data for specific this compound derivatives as NMDA receptor antagonists is less prevalent in the initial search results. However, the broader class of phenylpiperidines includes compounds with known NMDA receptor antagonist activity.

Experimental Protocol: Electrophysiological Recording of NMDA Receptor Currents

Objective: To assess the effect of a test compound on NMDA receptor function.

Materials:

-

Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2B).

-

Two-electrode voltage-clamp or whole-cell patch-clamp setup.

-

External recording solution (e.g., a buffered saline solution).

-

NMDA and co-agonist glycine.

-

Test compound.

Procedure:

-

Prepare the cells for recording. For oocytes, this involves injection with cRNA encoding the receptor subunits. For cell lines, transfection with plasmids containing the subunit DNA is performed.

-

Place a cell in the recording chamber and perfuse with the external solution.

-

Clamp the cell membrane at a negative holding potential (e.g., -60 mV).

-

Apply a solution containing NMDA and glycine to elicit an inward current mediated by the NMDA receptors.

-

After establishing a stable baseline response, co-apply the test compound with the agonists.

-

Observe any changes in the amplitude of the NMDA-evoked current. A reduction in current indicates antagonism.

-

Perform a dose-response analysis by applying the agonists with various concentrations of the test compound.

-

Plot the percentage of inhibition of the control NMDA current against the logarithm of the test compound concentration to determine the IC50.

Conclusion

The this compound scaffold is a versatile chemical framework that gives rise to compounds with a wide array of CNS activities. The primary mechanisms of action for its derivatives involve the modulation of dopamine D2 receptors, with stereospecific effects on presynaptic and postsynaptic receptor populations, and agonism at sigma-1 and sigma-2 receptors. Additionally, the broader class of phenylpiperidines includes compounds that interact with opioid and NMDA receptors. The diverse pharmacology of this structural class underscores its importance in the development of novel therapeutics for a range of neuropsychiatric and neurological disorders. Further research into the specific pharmacological profile of unsubstituted this compound is warranted to fully elucidate its potential contributions to the activity of its more complex derivatives.

References

- 1. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 2. 3-PPP - Wikipedia [en.wikipedia.org]

- 3. Effects of the substituted (S)-3-phenylpiperidine (-)-OSU6162 on PET measurements in subhuman primates: evidence for tone-dependent normalization of striatal dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Biological Activity of (R)-3-Phenylpiperidine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biological activity of the (R)- and (S)-enantiomers of 3-phenylpiperidine, focusing on their interactions with key central nervous system targets. The information presented herein is intended to support research and development efforts in neuropharmacology and medicinal chemistry.

Introduction: The Significance of Stereochemistry in 3-Phenylpiperidine

3-Phenylpiperidine serves as a core scaffold in a variety of pharmacologically active compounds. Its structure, featuring a chiral center at the 3-position of the piperidine ring, gives rise to (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different binding affinities, efficacies, and metabolic profiles. This stereoselectivity is a critical determinant of a compound's therapeutic potential and side-effect profile. This guide focuses on the differential biological activities of the (R)- and (S)-enantiomers of 3-phenylpiperidine and its close derivatives, with a primary focus on their interactions with sigma receptors and the dopamine transporter (DAT).

Primary Biological Targets and Stereoselective Activity

Research has identified the sigma-1 (σ₁) receptor and the dopamine transporter (DAT) as primary biological targets for 3-phenylpiperidine derivatives. The orientation of the phenyl group in the (R) and (S) enantiomers dictates the stereoselectivity of these interactions.

Sigma-1 (σ₁) Receptor

The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of ion channels, calcium signaling, and cellular stress responses. The interaction of 3-phenylpiperidine derivatives with the σ₁ receptor is markedly stereoselective. Studies on closely related analogs, such as 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), have shown that the (+)-enantiomers are potent ligands at sigma receptors, while the corresponding (-)-enantiomers are significantly less active[1]. This suggests a specific binding pocket within the σ₁ receptor that preferentially accommodates one stereoisomer over the other.

Dopamine Transporter (DAT)

The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby regulating dopaminergic neurotransmission. Phenylpiperidine-based compounds are known to interact with DAT. The stereochemistry at the 3-position of the piperidine ring influences the affinity and potency of these compounds as DAT inhibitors. For instance, studies on a 3-(3,4-dimethylphenyl)-1-propylpiperidine analog revealed that the (R)-enantiomer possessed a six-fold higher affinity for dopamine D4 receptors compared to the (S)-enantiomer, highlighting the importance of stereochemistry in interactions with dopamine-related targets[2].

Quantitative Data on Enantiomer Binding Affinities

Table 1: Binding Affinities (Kᵢ in nM) of 3-Phenylpiperidine Analogs at the Sigma-1 (σ₁) Receptor

| Compound | Enantiomer | σ₁ Receptor Kᵢ (nM) | Reference |

| 3-(3,4-dimethylphenyl)-1-propylpiperidine | (R) | 37 | [3] |

| 3-(3,4-dimethylphenyl)-1-propylpiperidine | (S) | >10,000 | [3] |

| 1-Benzyl-4-phenylpiperidine-4-carbonitrile | Racemic | 0.41 | [4] |

Table 2: Binding Affinities (Kᵢ and IC₅₀ in nM) of 3-Phenylpiperidine Analogs at Dopamine-Related Targets

| Compound | Target | Enantiomer | Kᵢ/IC₅₀ (nM) | Reference |

| 3-(3,4-dimethylphenyl)-1-propylpiperidine | Dopamine D4 Receptor | (R) | 0.4 | [2] |

| 3-(3,4-dimethylphenyl)-1-propylpiperidine | Dopamine D4 Receptor | (S) | 2.5 | [2] |

| 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) | [³H]Dopamine Binding Inhibition | (-) | More effective than (+) | [5] |

Note: The data presented are for analogs and are intended to be illustrative of the stereoselectivity of this chemical class.

Signaling Pathways

The interaction of (R)-3-phenylpiperidine enantiomers with their biological targets initiates distinct downstream signaling cascades.

Sigma-1 (σ₁) Receptor Signaling

Activation of the σ₁ receptor by an agonist ligand leads to its dissociation from the binding immunoglobulin protein (BiP) chaperone at the endoplasmic reticulum. The freed σ₁ receptor can then translocate and interact with various client proteins, including ion channels (e.g., voltage-gated K⁺ channels) and other receptors, to modulate cellular functions such as calcium homeostasis and neuronal excitability.

Figure 1. Sigma-1 Receptor Signaling Pathway.

Dopamine Transporter (DAT) Modulation

As inhibitors of the dopamine transporter, 3-phenylpiperidine derivatives block the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels and enhanced dopaminergic signaling. This action is the basis for the psychostimulant effects of many DAT inhibitors.

Figure 2. Dopamine Transporter Inhibition.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the biological activity of 3-phenylpiperidine enantiomers.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of a test compound for the σ₁ receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane Preparation: Guinea pig brain membranes or cell lines expressing the σ₁ receptor.

-

Radioligand: --INVALID-LINK---Pentazocine (a selective σ₁ receptor ligand).

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Test Compound: (R)- or (S)-3-phenylpiperidine at various concentrations.

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Prepare membrane homogenates and determine protein concentration.

-

In a 96-well plate, add assay buffer, membrane preparation (200-400 µg protein), and varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add 10 µM haloperidol.

-

Initiate the binding reaction by adding --INVALID-LINK---pentazocine at a final concentration near its Kₔ (e.g., 5 nM).

-

Incubate at 37°C for 120 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Figure 3. Radioligand Binding Assay Workflow.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]Dopamine.

-

Non-specific Uptake Control: A known DAT inhibitor (e.g., GBR 12909, 10 µM).

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

-

Test Compound: (R)- or (S)-3-phenylpiperidine at various concentrations.

-

96-well cell culture plates.

-

Scintillation fluid and counter.

Procedure:

-

Plate hDAT-expressing cells in a 96-well plate and grow to confluence.

-

On the day of the assay, wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C. For non-specific uptake control wells, add 10 µM GBR 12909.

-

Initiate dopamine uptake by adding [³H]Dopamine at a final concentration of approximately 10 nM.

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Add scintillation fluid and quantify the amount of [³H]Dopamine taken up by the cells using a scintillation counter.

-

Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the specific dopamine uptake.

Conclusion

The biological activity of 3-phenylpiperidine enantiomers is characterized by significant stereoselectivity at key neurological targets, including the sigma-1 receptor and the dopamine transporter. While quantitative data for the parent (R)- and (S)-3-phenylpiperidine are limited, studies on closely related analogs consistently demonstrate that the (R)-enantiomer often exhibits higher affinity for these targets. This underscores the critical importance of stereochemistry in the design and development of novel therapeutics based on the 3-phenylpiperidine scaffold. The protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and characterization of these and other chiral molecules in neuropharmacology.

References

- 1. In vivo labeling of sigma receptors in mouse brain with [3H]4-phenyl-1-(4-phenylbutyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and dopaminergic properties of the two enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a potent and selective dopamine D4 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (R)-3-Phenylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral compound (R)-3-Phenylpiperidine. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual diagrams of analytical workflows are also included to support researchers in their structural elucidation and analytical development efforts.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization. As an enantiomer, its spectroscopic properties in an achiral environment are identical to its (S)-enantiomer and the racemic mixture. The following tables summarize the available quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The following data has been compiled from various sources.

| Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons | Tentative Assignment | Solvent |

| 7.37 – 7.18 | m | 5H | Ar-H | CDCl₃ |

| 3.21 – 2.95 | m | 2H | Piperidine ring protons | CDCl₃ |

| 2.75 – 2.45 | m | 3H | Piperidine ring protons | CDCl₃ |

| 2.09 – 1.55 | broad m | 4H | Piperidine ring protons, NH | CDCl₃ |

| 7.30 - 7.16 | m | 5H | Ar-H | DMSO-d₆ |

| 3.13 - 2.95 | m | 4H | Piperidine ring protons | DMSO-d₆ |

Note: Specific assignments of piperidine ring protons require further 2D NMR experiments.

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Chemical Shift (δ) [ppm] | Tentative Assignment | Solvent |

| Data not available in search results | C-Ar (quaternary) | CDCl₃ |

| Data not available in search results | C-Ar (CH) | CDCl₃ |

| Data not available in search results | C-3 (CH) | CDCl₃ |

| Data not available in search results | C-2/C-6 (CH₂) | CDCl₃ |

| Data not available in search results | C-4/C-5 (CH₂) | CDCl₃ |

Note: The table above represents the expected signals. Actual chemical shift values need to be obtained from experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300-3400 | Medium, Broad | N-H Stretch (secondary amine) |

| ~3000-3100 | Medium | C-H Stretch (aromatic) |

| ~2850-2950 | Strong | C-H Stretch (aliphatic) |

| ~1600, ~1490, ~1450 | Medium-Weak | C=C Stretch (aromatic ring) |

| ~1440-1470 | Medium | C-H Bend (aliphatic) |

| ~700-750 and ~690-710 | Strong | C-H Out-of-plane bend (monosubstituted benzene) |

Note: This table is based on typical IR absorption frequencies for the functional groups present in 3-phenylpiperidine. Specific peak values from an experimental spectrum for this compound should be consulted for precise data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure.

| m/z | Relative Intensity (%) | Tentative Fragment Assignment |

| 161 | High | [M]⁺ (Molecular Ion) |

| 160 | Moderate | [M-H]⁺ |

| 104 | Moderate | [C₈H₈]⁺ or fragment from piperidine ring cleavage |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Note: The fragmentation pattern is predicted based on the structure of 3-phenylpiperidine. The relative intensities are qualitative and would need to be confirmed by experimental data.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR:

-

A standard pulse-acquire sequence is used.

-

Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

A larger number of scans is necessary due to the low natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied using a press to ensure good contact between the sample and the crystal.

Sample Preparation (Thin Film):

-

A few milligrams of the sample are dissolved in a volatile solvent (e.g., dichloromethane or methanol).

-

A drop of the solution is applied to a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Measurement:

-

A background spectrum of the empty ATR crystal or clean salt plate is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

Sample Preparation:

-

The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

The solution is then further diluted to the low µg/mL or ng/mL range depending on the ionization technique and instrument sensitivity.

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Inlet: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio.

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Visualization of Analytical Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of spectroscopic analysis for chemical compounds like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic techniques in structural elucidation.

Solubility Profile of (R)-3-Phenylpiperidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Phenylpiperidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development, notably as a key intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its solubility in organic solvents is crucial for its synthesis, purification, formulation, and overall handling in a laboratory and industrial setting. This technical guide provides a comprehensive overview of the available solubility data for this compound, details established experimental protocols for solubility determination, and presents a logical workflow for its synthesis.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, processability, and formulation development. The piperidine scaffold is a prevalent structural motif in many marketed drugs, and the introduction of a chiral center, as in this compound, adds a layer of complexity and specificity to its interactions. This guide aims to consolidate the current knowledge on the solubility of this compound in a range of common organic solvents, providing a valuable resource for scientists and researchers in the pharmaceutical industry.

Quantitative Solubility Data

Direct, quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions indicate its solubility in certain polar protic solvents. For comparative purposes, this guide presents quantitative solubility data for the structurally similar compound, 3-methylpiperidine. It is important to note that while this data can offer valuable insights, it should be used as an approximation, and experimental determination for this compound is highly recommended for any specific application.

Table 1: Quantitative Solubility of 3-Methylpiperidine in Various Organic Solvents at 25°C

| Solvent | Solubility (g/L) |

| Ethanol | 2596.2 |

| Methanol | 2356.27 |

| n-Butanol | 2157.61 |

| Ethyl Acetate | 1976.77 |

| n-Propanol | 1857.39 |

| Acetone | 1653.21 |

| 1,4-Dioxane | 1460.4 |

| Isopropanol | 1294.94 |

| Acetonitrile | 1162.81 |

| Methyl Acetate | 1063.05 |

| Isobutanol | 911.88 |

| N,N-Dimethylformamide (DMF) | 777.0 |

| Toluene | 420.3 |

Disclaimer: The data in this table is for 3-methylpiperidine and should be considered as an estimate for this compound. Experimental verification is crucial.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a specific period, followed by the quantification of the dissolved solute in the saturated solution.

Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column or a UV/Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a temperature-controlled shaker set at the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method. HPLC with a chiral column is often preferred for chiral compounds to ensure enantiomeric purity does not affect quantification.[4] Alternatively, UV/Vis spectrophotometry can be used if the compound has a suitable chromophore and there are no interfering substances.

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Synthesis Workflow of this compound

This compound is a crucial chiral intermediate in the synthesis of the PARP inhibitor Niraparib.[5][6][7] The following diagram illustrates a common synthetic pathway.

Caption: Synthetic route to this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains limited in the public domain, this guide provides a framework for understanding its likely solubility behavior based on a structurally related compound. The detailed experimental protocol for the shake-flask method offers a reliable approach for researchers to determine the precise solubility in solvents relevant to their work. The provided synthesis workflow highlights the importance of this chiral intermediate in pharmaceutical manufacturing. For any drug development program involving this compound, in-house experimental determination of its solubility is a critical step to ensure robust and reproducible processes.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. enamine.net [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. WO2019165981A1 - Methods for synthesizing this compound or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

In-Silico Modeling of (R)-3-Phenylpiperidine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the in-silico modeling of (R)-3-Phenylpiperidine's binding to its primary receptor targets. This compound and its derivatives are of significant interest in drug discovery due to their interactions with key receptors in the central nervous system, notably dopamine and sigma receptors. This document provides a comprehensive overview of the computational methodologies, experimental validation, and the underlying signaling pathways associated with these interactions.

Introduction to this compound and its Receptor Targets

This compound is a chiral molecule that serves as a core scaffold for a variety of pharmacologically active compounds. Its derivatives have shown a range of activities, from dopamine receptor agonists to sigma receptor ligands. Understanding the binding modes and affinities of these compounds is crucial for the rational design of novel therapeutics with improved selectivity and efficacy. The primary receptor targets for this compound and its analogs discussed in this guide are the Dopamine D2 receptor (D2R) and the Sigma-1 receptor (σ1R).

Quantitative Binding Affinity Data

The binding affinities of this compound and its well-studied derivative, (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3-PPP), for the dopamine D2 and sigma-1 receptors are summarized below. This data is critical for validating in-silico models and for structure-activity relationship (SAR) studies. While specific Ki values for the parent this compound are not extensively reported, data for its derivatives provide valuable insights.

| Compound | Receptor | Binding Affinity (IC50/Ki) | Notes |

| (-)-3-PPP | Dopamine D2 | Binds to high and low-affinity states in the absence of sodium ions[1] | Agonist and antagonist features observed in vitro[1] |

| (+)-3-PPP | Sigma-1 | IC50: 253 nM[2] | Binds to high and low-affinity sites; binding is modulated by GTP analogs[3] |

| Haloperidol | Sigma-1 | IC50: 4.5 nM[2] | Reference antagonist |

| (+)-Pentazocine | Sigma-1 | Ki: 406 nM[2] | Reference agonist |

Experimental Protocols for Receptor Binding Assays

Accurate in-silico modeling relies on high-quality experimental data for validation. The following are detailed methodologies for performing competitive radioligand binding assays for the dopamine D2 and sigma-1 receptors.

Dopamine D2 Receptor Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for GPCR binding assays.[4][5][6][7]

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

-

Unlabeled Ligand: this compound or its derivatives.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent D2 antagonist like haloperidol or (+)-butaclamol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the unlabeled test compound.

-

Total Binding: Add assay buffer, [³H]Spiperone (at a concentration near its Kd), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, [³H]Spiperone, the non-specific binding control, and the membrane preparation.

-

Competition: Add assay buffer, [³H]Spiperone, serial dilutions of the unlabeled test compound, and the membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration.

-

Determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Sigma-1 Receptor Competitive Radioligand Binding Assay

This protocol is based on established methods for sigma-1 receptor binding.[2][8][9]

Materials:

-

Receptor Source: Guinea pig or rat liver membrane homogenates, or membranes from cells expressing the human sigma-1 receptor.[2][8]

-

Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor agonist).[2][8]

-

Unlabeled Ligand: this compound or its derivatives.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of haloperidol.[2][8]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus, Scintillation Cocktail, and Counter (as described for the D2 receptor assay).

Procedure: The procedure is analogous to the dopamine D2 receptor binding assay, with the following key considerations:

-

The incubation is typically performed at 37°C for 90 minutes.[8]

-

The concentration of --INVALID-LINK---Pentazocine should be near its Kd value.

-

Data analysis follows the same principles of calculating specific binding, determining the IC50, and converting it to a Ki value using the Cheng-Prusoff equation.

In-Silico Modeling Workflow

In-silico modeling, particularly molecular docking, is a powerful tool for predicting the binding mode and affinity of ligands to their receptor targets. The general workflow for modeling the binding of this compound is outlined below.

Methodology Details:

-

Receptor Structure Preparation: Obtain the 3D structure of the human dopamine D2 receptor and sigma-1 receptor from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Ligand Structure Preparation: Generate the 3D structure of this compound and perform energy minimization using a suitable force field.

-

Molecular Docking: Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of the ligand within the receptor's binding site. This involves defining a search space (grid box) that encompasses the known binding pocket.

-

Pose Analysis and Scoring: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor. Use scoring functions to rank the poses and estimate the binding affinity.

-

Binding Energy Calculation: More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to calculate the binding free energy for the most promising poses.

-

Comparison with Experimental Data: The predicted binding affinities (or scores) should be correlated with the experimental Ki values to validate the docking protocol.

Signaling Pathways

The binding of this compound and its derivatives to their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is essential for predicting the functional consequences of receptor binding.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[10][11] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[12][13] Upon ligand binding, it can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and translocate to other cellular compartments to modulate the function of various ion channels and signaling proteins, thereby influencing cellular processes like calcium signaling and neuronal excitability.[12]

Conclusion

The in-silico modeling of this compound receptor binding provides a powerful framework for understanding its pharmacological profile and for the design of novel drug candidates. By integrating computational approaches with experimental validation, researchers can gain detailed insights into the molecular determinants of ligand-receptor interactions. This guide has provided a comprehensive overview of the key methodologies, quantitative data, and biological pathways relevant to the study of this compound and its derivatives, serving as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of (-)-3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 11. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 12. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

Potential Therapeutic Targets of (R)-3-Phenylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-3-Phenylpiperidine is a chiral molecule that serves as a core structural motif in a variety of pharmacologically active compounds. While direct and extensive pharmacological data on this compound itself is limited in publicly accessible literature, a comprehensive analysis of its derivatives provides significant insights into its potential therapeutic targets. This technical guide consolidates the current understanding of these potential targets, focusing on the dopamine, serotonin, and sigma receptor systems. By examining the structure-activity relationships of its analogues, we can infer the likely biological interactions of this compound and guide future research and drug development efforts. This document provides a summary of quantitative data for key derivatives, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous drugs targeting the central nervous system (CNS). This compound, a specific stereoisomer, is a key building block for several investigational and clinical compounds. Although the pharmacology of the parent compound has not been extensively reported, its derivatives have demonstrated significant activity as antipsychotics, psychedelics, and sigma receptor agonists.[1] This guide will explore the potential therapeutic targets of this compound by extrapolating from the known mechanisms of its prominent derivatives, namely 3-PPP and OSU-6162.

Potential Therapeutic Target Classes

Based on the pharmacological profiles of its derivatives, the primary potential therapeutic targets for this compound are hypothesized to be within the dopamine, serotonin, and sigma receptor families.

Dopamine Receptors

Derivatives of 3-phenylpiperidine have shown significant interaction with dopamine receptors, particularly the D2 subtype. These receptors are crucial in regulating motor control, motivation, and reward pathways.

One notable derivative, 3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP), is a partial agonist at the dopamine D2 receptor.[2] Its enantiomers exhibit distinct activities: (+)-3-PPP acts as an agonist at both presynaptic and postsynaptic D2 receptors, while (-)-3-PPP (preclamol) is an agonist at presynaptic D2 autoreceptors and an antagonist at postsynaptic D2 receptors, leading to antipsychotic effects.[2][3] This dual action on dopamine autoreceptors and postsynaptic receptors suggests a potential for dopamine system stabilization.[4][5]

Another key derivative, OSU-6162, is also a partial agonist at D2 receptors.[6][7] This activity contributes to its profile as a dopamine stabilizer, with potential applications in conditions like Parkinson's disease, Huntington's disease, and schizophrenia.[6][7]

Dopamine D2 Receptor Signaling Pathway

Caption: Agonist binding to the D2 receptor leads to inhibition of adenylyl cyclase.

Serotonin Receptors

The serotonin system, particularly the 5-HT2A receptor, is another promising target. This receptor is implicated in a wide range of functions, including mood, cognition, and perception.

OSU-6162 acts as a medium-efficacy partial agonist at 5-HT2A receptors.[6] The (+)-enantiomer of OSU-6162 has a higher efficacy at this receptor, which is correlated with its greater stimulatory activity in vivo.[6] This interaction with the 5-HT2A receptor, in conjunction with its D2 receptor activity, contributes to its unique pharmacological profile.

Serotonin 5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A receptor activation stimulates the Gq/11 pathway.

Sigma Receptors

Sigma receptors, which are not classical G-protein coupled receptors, are involved in the regulation of intracellular calcium signaling and cell survival. They are considered targets for the treatment of various CNS disorders and cancer.

The derivative 3-PPP is a mixed agonist at both sigma-1 and sigma-2 receptors.[2] The (+)-enantiomer of 3-PPP is the primary contributor to this sigma receptor agonism.[2] This activity is distinct from its effects on dopamine receptors and represents another important avenue for the therapeutic potential of the 3-phenylpiperidine scaffold.

Sigma-1 Receptor Signaling (Simplified)

Caption: Sigma-1 receptor activation modulates calcium signaling.

Quantitative Data Summary

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Species | Reference |

| (+)-3-PPP | Sigma-1 | Data not specified | - | [2] |

| Sigma-2 | Data not specified | - | [2] | |

| Dopamine D2 | Data not specified | - | [2] | |

| (-)-OSU6162 | Dopamine D2 | Higher potency than (+)-isomer | - | [6] |

| Serotonin 5-HT2A | Lower efficacy than (+)-isomer | - | [6] | |

| (+)-OSU6162 | Dopamine D2 | Lower potency than (-)-isomer | - | [6] |

| Serotonin 5-HT2A | Higher efficacy than (-)-isomer | - | [6] |

Note: Specific Ki values for 3-PPP and OSU-6162 are not consistently reported in the provided search results, but their activities and relative potencies/efficacies are described.

Experimental Protocols

The following are generalized protocols for assays that can be used to determine the activity of this compound and its derivatives at the identified potential therapeutic targets.

Dopamine D2 Receptor Binding Assay

Workflow for Dopamine D2 Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.[8]

-

Membrane Preparation: Homogenize tissues or cells expressing dopamine D2 receptors in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Buffer: Prepare an appropriate assay buffer, typically containing Tris-HCl, salts (NaCl, KCl, CaCl2, MgCl2), at a physiological pH.[8]

-

Incubation: In a multi-well plate, incubate the membrane preparation with a known concentration of a radiolabeled D2 receptor ligand (e.g., [3H]spiperone) and varying concentrations of the test compound.

-

Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

Workflow for 5-HT2A Receptor Calcium Flux Assay

Caption: Workflow for a cell-based functional assay measuring calcium mobilization.

Methodology:

This protocol measures the functional activity of a test compound at the 5-HT2A receptor by quantifying changes in intracellular calcium levels.[9][10]

-

Cell Culture: Plate cells stably expressing the human 5-HT2A receptor in a multi-well plate and grow to an appropriate confluency.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Compound Addition: Add varying concentrations of the test compound to the wells. A known 5-HT2A agonist should be used as a positive control.

-

Signal Detection: Measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the concentration of the test compound to generate a dose-response curve. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Sigma-1 Receptor Binding Assay

References

- 1. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 2. 3-PPP - Wikipedia [en.wikipedia.org]

- 3. Central dopamine receptor agonist and antagonist actions of the enantiomers of 3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of (-)-OSU6162 and ACR16 on motor activity in rats, indicating a unique mechanism of dopaminergic stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. II. In vitro evidence that (-)-OSU6162 and (+)-OSU6162 produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. OSU-6162 - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. innoprot.com [innoprot.com]

- 10. innoprot.com [innoprot.com]

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-3-Phenylpiperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-Phenylpiperidine is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including drugs targeting the central nervous system. Its stereochemistry plays a pivotal role in determining pharmacological activity and reducing off-target effects. This document provides detailed protocols for two distinct and effective methods for the asymmetric synthesis of this compound: a modern catalytic asymmetric approach and a classical resolution method.

Method 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This method, developed by Mishra, Karabiyikoglu, and Fletcher, provides a highly enantioselective route to this compound through a three-step sequence involving the key Rh-catalyzed asymmetric reductive Heck reaction of phenylboronic acid with a dihydropyridine derivative.[1][2][3][4][5]

Signaling Pathway & Experimental Workflow

The overall synthetic strategy involves the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction to yield the desired product.[1][4][5]

Caption: Workflow for Rh-Catalyzed Asymmetric Synthesis.

Quantitative Data Summary

| Step | Product | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Phenyl pyridine-1(2H)-carboxylate | - | Methanol | -78 | 3 | 72 | - |

| 2 | (R)-N-phenoxycarbonyl-3-phenyl-1,2,3,4-tetrahydropyridine | 3 | THP:Toluene:H₂O (1:1:1) | 70 | 20 | 81 | 96 |

| 3 | This compound | - | - | - | - | High (implied) | >96 |

Experimental Protocol

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [3]

-

To a solution of pyridine (20 mmol) and NaBH₄ (20.0 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.

-

Maintain the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction with water (50 mL).

-

Extract the mixture with diethyl ether (2 x 30 mL).

-

Wash the combined organic layers sequentially with 1N NaOH (2 x) and 1N HCl (2 x).

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane.

-

Recrystallize the product from methanol to obtain phenyl pyridine-1(2H)-carboxylate as a white solid (72% yield).[3]

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [3][5]

-

In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).[3]

-

Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).

-

Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL) to the vial, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

-

Stir the catalyst solution at 70 °C for 10 minutes.

-

Add phenylboronic acid (1.5 mmol, 3.0 equiv) followed by phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv).

-

Stir the resulting mixture at 70 °C for 20 hours.[3]

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the (R)-N-phenoxycarbonyl-3-phenyl-1,2,3,4-tetrahydropyridine (81% yield, 96% ee).[1][5]

Step 3: Reduction to this compound

Note: The specific reduction and deprotection conditions to yield this compound from the tetrahydropyridine intermediate are described as a subsequent reduction. Standard conditions such as hydrogenation with Pd/C followed by hydrolysis or hydrogenolysis of the carbamate protecting group can be employed.

Method 2: Synthesis via Grignard Reaction and Chiral Resolution

This method utilizes a more traditional approach starting from an N-protected 3-piperidone, followed by a Grignard reaction, functional group manipulations, and a final chiral resolution to isolate the desired (R)-enantiomer.[6]

Experimental Workflow

Caption: Workflow for Synthesis via Grignard Reaction and Resolution.

Quantitative Data Summary

| Step | Intermediate/Product | Reagents | Solvent | Yield |

| 1 | N-Protected-3-hydroxy-3-phenylpiperidine | Phenylmagnesium halide | THF | High |

| 2 | N-Protected-3-phenyl-1,2,5,6-tetrahydropyridine & isomer | Acid | Toluene | High |

| 3 | N-Protected-3-phenylpiperidine | H₂, Transition Metal Catalyst | Methanol | High |

| 4 | Racemic 3-Phenylpiperidine | Deprotecting Agent | - | High |

| 5 | This compound Tartrate Salt | L-(+)-Tartaric Acid | Isopropanol | - |

Experimental Protocol

Note: The following is a generalized protocol based on the described patent. Specific quantities and conditions may vary depending on the protecting group (R¹) used.

Step 1: Grignard Reaction [6]

-

Prepare a solution of N-protected-3-piperidone in an anhydrous ether solvent such as THF.

-

Slowly add a solution of phenylmagnesium halide (e.g., phenylmagnesium bromide) in THF at a controlled temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-protected-3-hydroxy-3-phenylpiperidine.

Step 2: Elimination Reaction [6]

-

Dissolve the N-protected-3-hydroxy-3-phenylpiperidine from the previous step in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with a saturated aqueous NaHCO₃ solution, and then with brine.

-

Dry the organic layer, filter, and concentrate to obtain a mixture of N-protected-3-phenyl-tetrahydropyridine isomers.

Step 3: Hydrogenation [6]

-

Dissolve the mixture of tetrahydropyridine isomers in a solvent such as methanol.

-

Add a transition metal catalyst (e.g., 10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir vigorously until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain N-protected-3-phenylpiperidine.

Step 4: Deprotection [6]

-

Remove the N-protecting group under appropriate conditions. For example, a Boc group can be removed with trifluoroacetic acid in dichloromethane, while a Cbz group can be removed by hydrogenation.

-

After deprotection, work up the reaction mixture to isolate racemic 3-phenylpiperidine.

Step 5: Chiral Resolution [6]

-

Dissolve the racemic 3-phenylpiperidine in a suitable solvent such as isopropanol.

-

Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent.

-

Stir the mixture to allow for the formation of the diastereomeric salt.

-

Collect the precipitated tartrate salt by filtration.

-

To obtain the free base, suspend the salt in water and basify with a strong base (e.g., NaOH).

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield enantiomerically enriched this compound. Recrystallization of the tartrate salt may be necessary to improve enantiomeric purity.[6]

Conclusion

The presented protocols offer two robust and distinct methodologies for the asymmetric synthesis of this compound. The rhodium-catalyzed asymmetric reductive Heck reaction represents a modern, highly efficient, and enantioselective approach. In contrast, the synthesis via a Grignard reaction followed by chiral resolution is a more traditional, yet effective and scalable method. The choice of method will depend on factors such as the availability of reagents and equipment, desired scale, and the specific enantiomeric purity requirements of the final product.

References

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2019165981A1 - Methods for synthesizing this compound or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

Application Note: Chiral HPLC Method for the Separation of 3-Phenylpiperidine Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenylpiperidine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The enantiomers of 3-phenylpiperidine can exhibit different pharmacological and toxicological profiles, making their separation and analysis crucial for drug development and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 3-phenylpiperidine. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is known for its broad applicability in resolving piperidine derivatives.[1]

Principle of Separation

Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers can be distinguished.[2] This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP, which contains a single enantiomer of a chiral selector, forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different stabilities, leading to different retention times on the column and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including piperidine derivatives.[1]

Experimental Protocols